

Application Notes & Protocols: Enzymatic Conversion of cis,cis-Muconate Using Enoate Reductase

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Compound of Interest

Compound Name: *cis,cis-Muconate*

Cat. No.: *B1241781*

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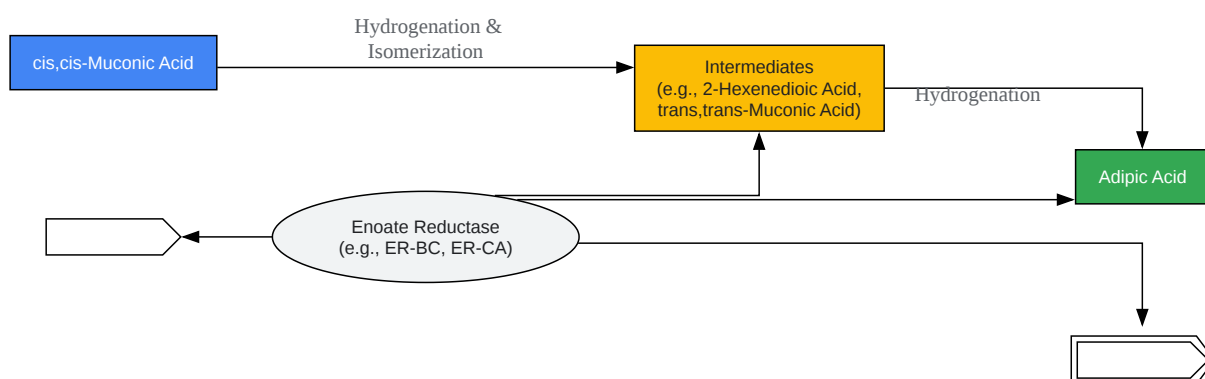
Abstract

Adipic acid is a crucial precursor for the production of polymers like Nylon-6,6 and is primarily manufactured from petroleum-based feedstocks.[1][2][3] A sustainable alternative involves the bio-based production of adipic acid from renewable resources, often proceeding through the intermediate cis,cis-muconic acid (cis,cis-MA).[1][4][5] The final and critical step in this bioconversion is the hydrogenation of unsaturated dicarboxylic acids to adipic acid.[1][2][3] Enoate reductases (ERs), particularly those from Clostridia and Bacillus species, have been identified as effective biocatalysts for this transformation.[1][6] These enzymes catalyze the hydrogenation of the carbon-carbon double bonds in **cis,cis-muconate** to produce adipic acid with high conversion rates and yields.[1][2][3] This document provides detailed protocols for whole-cell biotransformation of **cis,cis-muconate**, summarizes key quantitative data, and outlines the enzymatic pathway.

Enzymatic Reaction Pathway

Enoate reductases (ERs) catalyze the sequential hydrogenation of the two C=C double bonds in cis,cis-muconic acid to yield adipic acid. This reduction typically utilizes a reduced nicotinamide cofactor, such as NADH or NADPH, as the hydride donor. Some ERs may also

exhibit cis-trans isomerase activity, leading to the formation of intermediates or by-products like trans,trans-muconic acid and 2-hexenedioic acid before complete saturation.[1]



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Caption: Enzymatic hydrogenation of cis,cis-muconic acid to adipic acid by enoate reductase.

Quantitative Data Summary

The efficiency of the conversion of cis,cis-muconic acid to adipic acid varies significantly depending on the specific enoate reductase used. The following tables summarize the performance of different ERs expressed in *E. coli* through whole-cell biotransformation.

Table 1: Whole-Cell Biotransformation of Muconic Acid Isomers[1]

Enzyme Expressed	Substrate (cis,cis-Muconic Acid, 0.7 mM)	Incubation Time (h)	Adipic Acid Yield (%)	By-products Detected
ER-BC	cis,cis-Muconic Acid	24	99	None
ER-CA	cis,cis-Muconic Acid	24	99	None
ER-MT	cis,cis-Muconic Acid	24	99	None
ER-CK	cis,cis-Muconic Acid	24	< 29	2-Hexenedioic acid, trans,trans-Muconic acid, 3-Hexenedioic acid-like compound
ER-CL	cis,cis-Muconic Acid	24	< 29	2-Hexenedioic acid, trans,trans-Muconic acid, 3-Hexenedioic acid-like compound

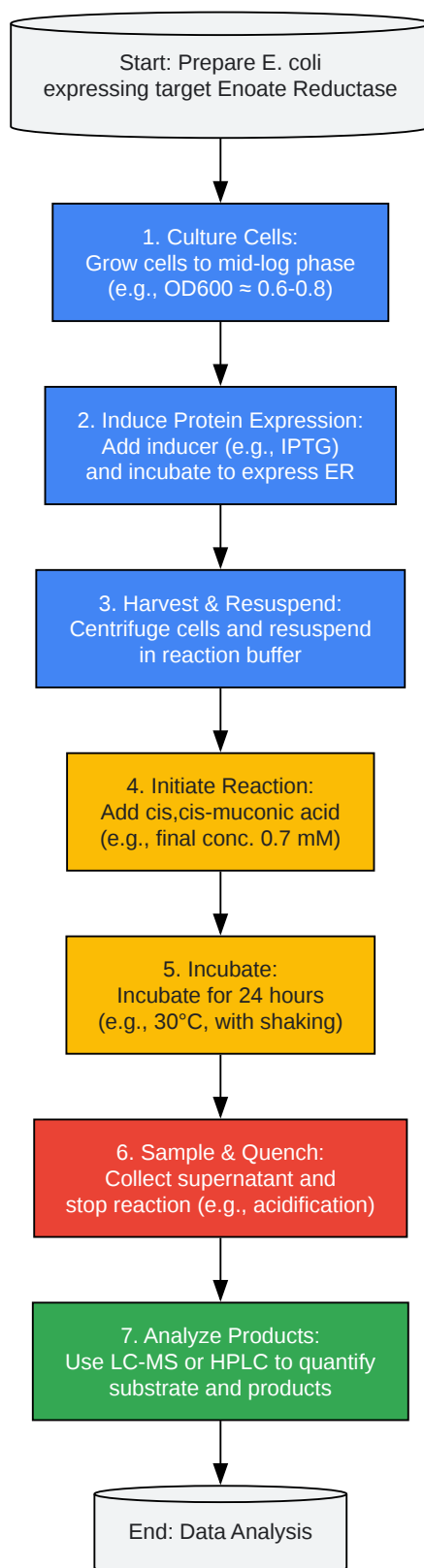
Table 2: Adipic Acid Production in Engineered E. coli Strains[7]

Strain Engineering Strategy	Condition	Adipic Acid Titer (mg/L)
Engineered E. coli expressing CaER	Microaerobic	5.8 ± 0.9
Co-culture system with T7 promoter for CaER expression	Microaerobic	18.3 ± 0.6
Co-culture with Vitreoscilla hemoglobin (VHb) introduction	Microaerobic	27.6 ± 1.3

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of cis,cis-Muconate

This protocol describes the use of engineered E. coli cells expressing an enoate reductase for the conversion of cis,cis-muconic acid to adipic acid.[\[1\]](#)



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Caption: Workflow for whole-cell biotransformation of cis,cis-muconic acid.

Methodology:

- **Strain Preparation:** Transform *E. coli* (e.g., BL21(DE3)) with a plasmid encoding the desired enoate reductase.
- **Cultivation:** Inoculate a single colony into an appropriate medium (e.g., LB broth with antibiotic) and grow overnight. Use this starter culture to inoculate the main culture volume and grow at 37°C with shaking to an OD₆₀₀ of 0.6–0.8.
- **Induction:** Induce the expression of the enoate reductase by adding a suitable inducer (e.g., 0.1–1.0 mM IPTG) and incubate for a further 4–16 hours at a reduced temperature (e.g., 18–30°C).
- **Biotransformation:** a. Harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4°C). b. Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0). c. Resuspend the cells in the reaction buffer to a desired cell density. d. Add cis,cis-muconic acid to a final concentration of 0.7 mM to start the reaction.^[1] e. For oxygen-sensitive enzymes like CaER, conduct the reaction under microaerobic or anaerobic conditions.^{[6][7]}
- **Incubation:** Incubate the reaction mixture at 30°C with shaking for 24 hours.^[1]
- **Sampling and Analysis:** a. Periodically collect aliquots from the reaction mixture. b. Centrifuge the aliquots to pellet the cells. c. Analyze the supernatant for the presence of muconic acid isomers, intermediates, and adipic acid using LC-MS or HPLC.^{[1][2]}

Protocol 2: In Vitro Enoate Reductase Activity Assay

While some ERs show low in vitro activity towards muconic acid, this general spectrophotometric assay can be used to determine their activity against other reference substrates (e.g., 2-hexenedioic acid, trans-cinnamic acid) by monitoring NADH oxidation.^[1]

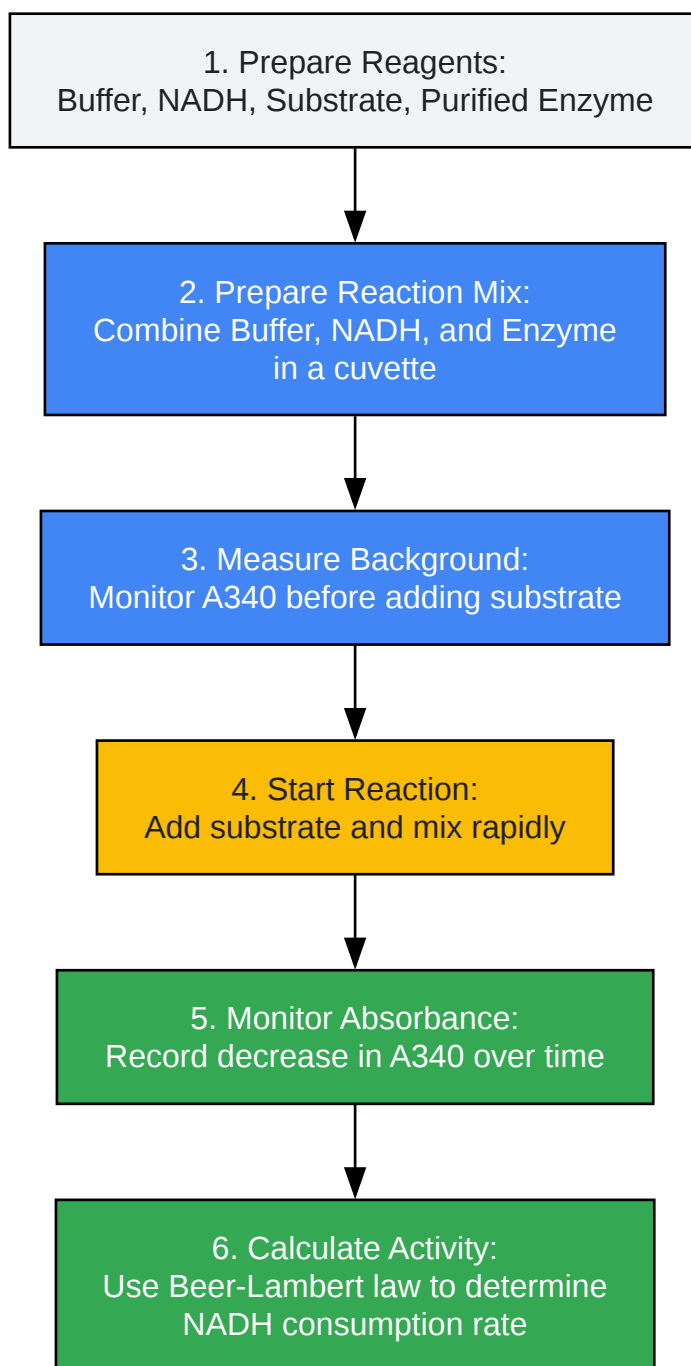
Materials:

- Purified Enoate Reductase
- 100 mM Tris-HCl buffer (pH 7.5)
- 10 mM NADH solution

- 50 mM substrate stock solution (e.g., 2-hexenedioic acid in buffer or a suitable solvent)
- UV-Vis Spectrophotometer

Methodology:

- Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:
 - 850 μL of 100 mM Tris-HCl buffer (pH 7.5)
 - 50 μL of 10 mM NADH solution (final concentration: 0.5 mM)
 - 50 μL of purified enzyme solution
- Background Measurement: Mix the components and measure the background rate of NADH oxidation at 340 nm for 1-2 minutes.
- Initiate Reaction: Add 50 μL of the 50 mM substrate stock solution (final concentration: 2.5 mM) to the cuvette, mix quickly, and immediately start monitoring the decrease in absorbance at 340 nm.
- Data Acquisition: Record the absorbance at 340 nm for 5-10 minutes.
- Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient (ϵ) for NADH at 340 nm is $6220 \text{ M}^{-1}\text{cm}^{-1}$.
 - One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 μmol of NADH per minute under the specified conditions.



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Caption: General workflow for an in vitro enoate reductase spectrophotometric assay.

Key Considerations and Troubleshooting

- **Enzyme Selection:** The choice of enoate reductase is critical. ERs from *Clostridium acetobutylicum* (CaER), ER-BC, and ER-CA demonstrate high yields for adipic acid

production from **cis,cis-muconate**, whereas ER-CK and ER-CL result in lower yields and significant by-product formation.[1][7]

- **Oxygen Sensitivity:** Many enoate reductases, particularly those from clostridial sources, are oxygen-sensitive due to their [4Fe-4S] clusters.[6][7] For these enzymes, experiments should be conducted under microaerobic or strictly anaerobic conditions to maintain activity.[7][8]
- **By-product Formation:** The formation of isomers like trans,trans-muconic acid by enzymes such as ER-CK and ER-CL suggests an inherent cis-trans isomerase activity.[1] If the desired product is solely adipic acid, selecting an enzyme with high specificity like ER-BC or ER-CA is essential.
- **Substrate Affinity:** Some enzymes may exhibit high whole-cell conversion efficiency but low detectable in vitro activity against a specific substrate, potentially due to low substrate affinity or transport limitations.[1] This highlights the importance of performing both in vivo and in vitro characterizations.

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